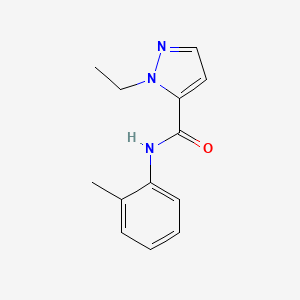![molecular formula C27H28N2S B2575431 2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole CAS No. 339277-18-8](/img/structure/B2575431.png)
2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound also contains a tert-butyl group, a benzyl group, and a sulfanyl group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of “2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole” is complex due to the presence of multiple functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms. One of the nitrogen atoms bears a hydrogen atom, and the other is a pyrrole type nitrogen . The tert-butyl group, benzyl group, and sulfanyl group areApplications De Recherche Scientifique
Fluorescent Chemosensors
Researchers have developed imidazole-based chemosensors, including derivatives similar to the compound , for the reversible detection of cyanide and mercury ions. These compounds have been characterized using spectroscopic techniques and X-ray crystallography, demonstrating exclusive sensing towards CN- ions, which results in the quenching of fluorescence and a decreased singlet state life time. The detection limits for these imidazole derivatives in a CH3CN/H2O system have been found to be notably low, indicating their high sensitivity and potential application in environmental monitoring and safety assessments (Emandi et al., 2018).
Green Chemistry and Synthesis
The compound has inspired the development of green chemistry approaches, such as the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles using Brønsted acidic ionic liquids as novel and reusable catalysts. This represents a move towards more environmentally friendly chemical syntheses, reducing the reliance on volatile organic solvents and enhancing the reusability of catalysts in chemical reactions (Davoodnia et al., 2010).
Antimicrobial and Antifungal Activities
Novel analogs synthesized from the core structure of the compound have demonstrated significant biological activity against standard strains, including antimicrobial and antifungal properties. These findings suggest the potential of these compounds in developing new therapeutic agents for treating infectious diseases (Anisetti et al., 2012).
Organocatalysis
The imidazole-based zwitterionic salts, inspired by the structure of the compound, have been found to be efficient organocatalysts for the regioselective ring-opening of aziridines. This demonstrates the utility of these compounds in synthetic organic chemistry, facilitating the creation of complex molecules with high precision and efficiency (Ghosal et al., 2016).
Mécanisme D'action
Target of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to research into dyes for solar cells and other optical applications .
Result of Action
Some imidazole derivatives have shown potent activities against certain cell lines .
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2S/c1-27(2,3)23-17-15-20(16-18-23)19-30-26-28-24(21-11-7-5-8-12-21)25(29(26)4)22-13-9-6-10-14-22/h5-18H,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMQRJKIQJGALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

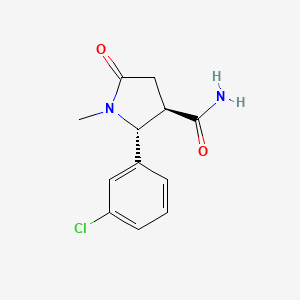
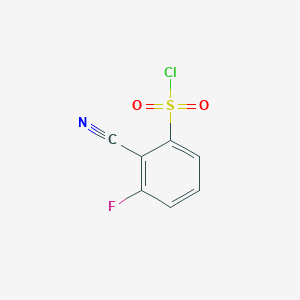
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)
![N-(2-fluorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2575352.png)

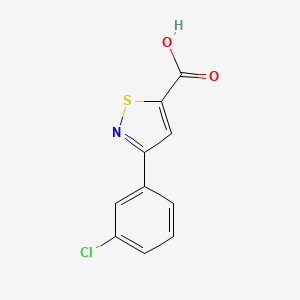
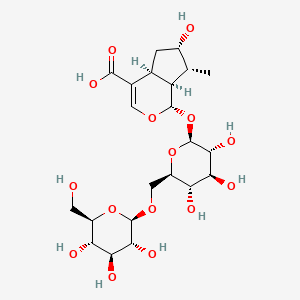
![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)

![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)
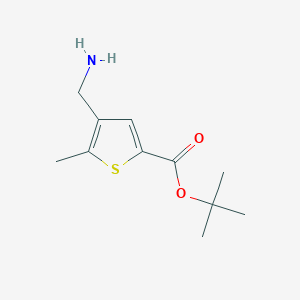

![3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2575367.png)
